molecular formula C9H12N6OS2 B5790465 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B5790465
M. Wt: 284.4 g/mol
InChI Key: FHAFNDJVNMYNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a heterocyclic compound that contains both triazole and thiadiazole moieties. . The presence of nitrogen and sulfur atoms in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline or acidic media . The reaction conditions can vary, but common methods include refluxing with appropriate solvents and catalysts to facilitate the formation of the desired heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism of action of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with different biological targets, leading to the inhibition of specific enzymes or receptors . This interaction can result in the disruption of cellular processes, ultimately leading to the desired biological effect, such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to the combination of both triazole and thiadiazole moieties in its structure. This dual presence enhances its chemical reactivity and broadens its range of biological activities compared to compounds containing only one of these moieties .

Properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6OS2/c1-3-6-10-8(14-13-6)17-4-7(16)11-9-15-12-5(2)18-9/h3-4H2,1-2H3,(H,10,13,14)(H,11,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAFNDJVNMYNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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